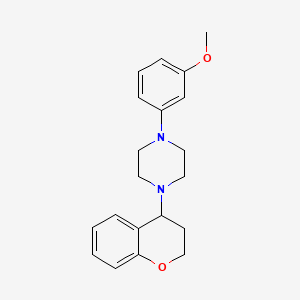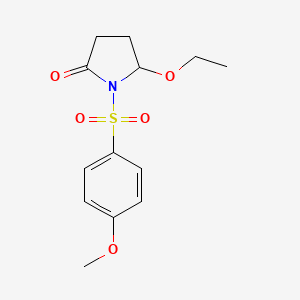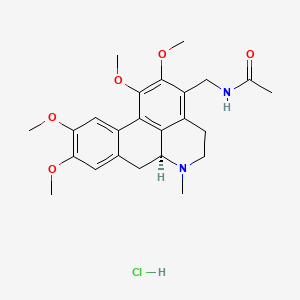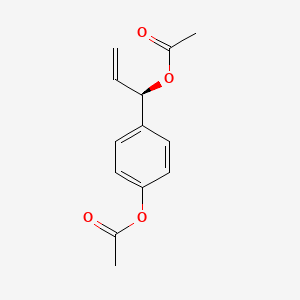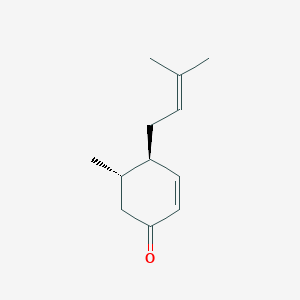
2-Cyclohexen-1-one, 5-methyl-4-(3-methyl-2-butenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclohexen-1-one, 5-methyl-4-(3-methyl-2-butenyl)- is an organic compound belonging to the class of cyclohexenones It is characterized by a cyclohexene ring with a ketone functional group and additional methyl and butenyl substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexen-1-one, 5-methyl-4-(3-methyl-2-butenyl)- can be achieved through several methods:
Acid Hydrolysis and Decarboxylation: This method involves the acid hydrolysis and subsequent decarboxylation of a corresponding carboxylate derivative.
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
2-Cyclohexen-1-one, 5-methyl-4-(3-methyl-2-butenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the positions adjacent to the ketone group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, often under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.
Wissenschaftliche Forschungsanwendungen
2-Cyclohexen-1-one, 5-methyl-4-(3-methyl-2-butenyl)- has several applications in scientific research:
Biology: The compound may be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the synthesis of fragrances, flavors, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Cyclohexen-1-one, 5-methyl-4-(3-methyl-2-butenyl)- involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting or activating specific biochemical pathways.
Pathways Involved: It may participate in oxidative and reductive metabolic pathways, influencing cellular processes and functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexenone: A simpler analog with a similar cyclohexene ring and ketone group.
3-Methyl-2-cyclohexen-1-one: Another analog with a methyl substituent on the cyclohexene ring.
Uniqueness
2-Cyclohexen-1-one, 5-methyl-4-(3-methyl-2-butenyl)- is unique due to its additional methyl and butenyl substituents, which confer distinct chemical properties and reactivity compared to its simpler analogs.
Eigenschaften
CAS-Nummer |
71820-50-3 |
|---|---|
Molekularformel |
C12H18O |
Molekulargewicht |
178.27 g/mol |
IUPAC-Name |
(4R,5S)-5-methyl-4-(3-methylbut-2-enyl)cyclohex-2-en-1-one |
InChI |
InChI=1S/C12H18O/c1-9(2)4-5-11-6-7-12(13)8-10(11)3/h4,6-7,10-11H,5,8H2,1-3H3/t10-,11-/m0/s1 |
InChI-Schlüssel |
CGASAKPGTGHEIM-QWRGUYRKSA-N |
Isomerische SMILES |
C[C@H]1CC(=O)C=C[C@@H]1CC=C(C)C |
Kanonische SMILES |
CC1CC(=O)C=CC1CC=C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


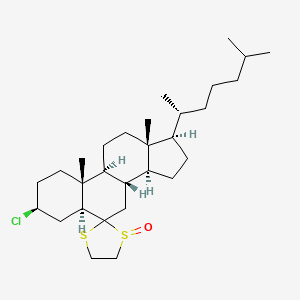
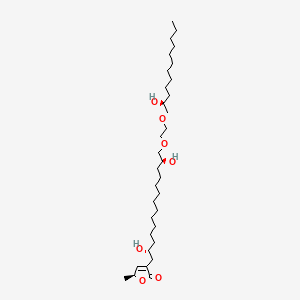
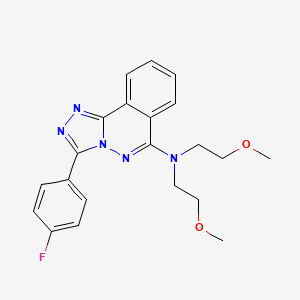
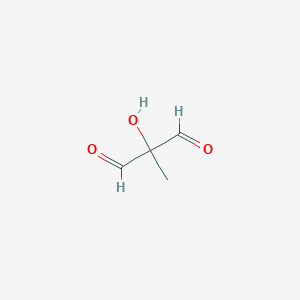
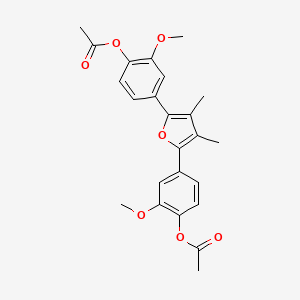
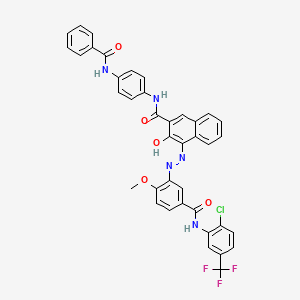
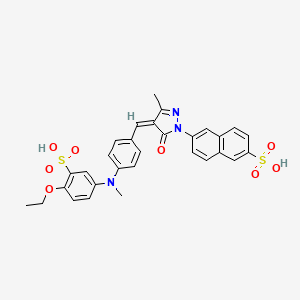

![3-(1-Amino-4-hydroxy-9,10-dioxoanthracen-2-yl)oxy-2-(2-methylbutan-2-yl)benzenesulfonic acid;2-[bis(2-hydroxyethyl)amino]ethanol](/img/structure/B12740331.png)

